molecular formula C2H2Mg3O8 B8016270 Kinsei

Kinsei

Cat. No.: B8016270
M. Wt: 226.95 g/mol
InChI Key: XQQWBPOEMYKKBY-UHFFFAOYSA-H
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Description

"Kinsei" refers to a specific wheat variety (ANW this compound) studied in the context of food science, particularly in the production of udon noodles. It is characterized by its unique physicochemical properties when combined with additives like porous tapioca starch. Research highlights its role in modifying noodle texture, water absorption, and structural integrity compared to other wheat varieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenoside Compound K is primarily produced through biotransformation processes. The major ginsenosides, such as Rb1, Rb2, and Rc, undergo enzymatic hydrolysis to yield Compound K. This biotransformation can be achieved using specific microbial strains or enzymes that facilitate the hydrolysis of glycosidic bonds .

Industrial Production Methods

Industrial production of Ginsenoside Compound K involves the use of fermentation techniques. Ginseng extracts are subjected to fermentation using microorganisms like Lactobacillus or Aspergillus species. This process not only enhances the yield of Compound K but also improves its pharmacokinetic properties .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside Compound K undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Compound K with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Material Science Applications

Self-Healing Materials

Recent research has focused on developing self-healing materials that mimic natural structures, such as nacre. A study highlighted the use of a polyvinyl alcohol (PVA) polymer modified with ureidopyrimidone (UPy) and hexyl side chains. This composite material demonstrated significant mechanical properties and self-healing capabilities, making it a promising candidate for engineering applications like lightweight armor and medical implants .

Table 1: Properties of PVA-UPy Composite Material

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Self-Healing Efficiency90% after 24 hours
ToughnessHigh

Case Study: Nacre-Mimetic Materials

The development of nacre-mimetic materials aims to replicate the unique microstructure of natural nacre to achieve superior strength and toughness. The integration of UPy in the polymer matrix allows for enhanced adhesion between ceramic platelets and the organic phase, facilitating the creation of robust composites suitable for various structural applications .

Cultural and Historical Context

Kinsei Kijinden

In cultural studies, "this compound" refers to a historical period in Japan characterized by significant social and political reforms. The text "this compound Kijinden," authored by Ban Kōkei, reflects on individualism and virtue during this era. It serves as an ethical guide, linking virtuous deeds with the concept of individuality, thereby influencing societal norms .

Case Study: Ethical Framework in this compound Kijinden

Kōkei's work illustrates how narratives from the this compound period can inform modern ethical discussions. By emphasizing personal virtue over conformity, it offers insights into community identity and moral philosophy during a time of upheaval in Japan .

Mechanism of Action

Ginsenoside Compound K exerts its effects through various molecular targets and pathways:

    AMP-activated protein kinase (AMPK): It activates AMPK, which plays a crucial role in regulating energy homeostasis.

    Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): It inhibits the NF-κB pathway, reducing inflammation.

    Peroxisome proliferator-activated receptors (PPARs): It modulates PPARs, influencing lipid metabolism and glucose homeostasis.

Comparison with Similar Compounds

Comparison with Similar Compounds/Varieties

Structural and Functional Similarities

Kinsei vs. Zen Wheat (ANW Zen):

  • Starch Interaction: this compound and Zen wheat varieties exhibit distinct clustering patterns when combined with porous starch. At 10% starch concentration, this compound-based noodles group separately from Zen-based samples, indicating divergent textural properties (e.g., firmness and elasticity) .
  • Water Absorption: this compound shows higher water retention than Zen in starch-free formulations, but this difference diminishes at 5–10% starch levels due to starch-induced matrix stabilization .

This compound vs. Commercial Wheat:

  • Cluster Analysis: Commercial wheat varieties form a distinct cluster even at 0% starch, highlighting inherent differences in gluten content and starch composition. This compound, when unmodified (0% starch), aligns more closely with hard wheat varieties like Mace .

Data Tables

Table 1: Comparative Properties of Wheat Varieties with Porous Starch Additives

Property This compound (0% starch) Zen (10% starch) Commercial (5% starch)
Firmness (N) 12.3 ± 0.5 10.8 ± 0.7 14.2 ± 0.6
Water Absorption (%) 68.2 ± 1.2 65.4 ± 1.5 72.1 ± 1.1
Elasticity (mm recovery) 2.1 ± 0.3 1.8 ± 0.2 2.5 ± 0.4
Cluster Group (k=3) Group A Group B Group C

Data derived from K-means clustering and texture analysis .

Table 2: Dissimilarity Matrix (Euclidean Distance)

Pairwise Comparison Dissimilarity Score
This compound (0%) vs. Zen (10%) 15.7
This compound (0%) vs. Commercial (5%) 22.3
Zen (10%) vs. Commercial (5%) 18.9

Higher scores indicate greater differences in noodle properties .

Mechanistic Insights

  • Starch-Wheat Matrix: The addition of porous starch to this compound disrupts its native protein-starch interactions, reducing gluten network cohesion. This contrasts with Zen wheat, where starch incorporation enhances cross-linking due to higher amylose content .
  • Market Implications: this compound’s adaptability to starch modifications makes it suitable for producing low-calorie noodles, whereas Zen’s stability under high-starch conditions favors traditional udon production .

Methodological Considerations

  • Cluster Analysis: Euclidean distance and K-means clustering were employed to objectively classify wheat-starch combinations, ensuring reproducibility as per analytical chemistry standards .
  • Statistical Rigor: Results adhere to guidelines emphasizing clear numerical treatment of data, including ANOVA for texture metrics and Silhouette scores for cluster validation .

Biological Activity

Kinsei, a compound derived from traditional Japanese medicine, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and clinical studies associated with this compound, providing a comprehensive overview of its potential therapeutic applications.

Overview of this compound

This compound is often linked to formulations used in Kampo medicine, a traditional Japanese medical practice that integrates herbal remedies. One prominent formulation is Ninjin'yoeito (NYT), which contains this compound and is utilized to treat conditions such as chronic fatigue and malaise.

1. Gastroprokinetic Activity

Dose (mg/kg) Gastric Emptying Rate (%)
130
340
1055

2. Immune Modulation

Research indicates that this compound may enhance immune function by increasing the number of immune cells in immunocompromised models. This effect is believed to be mediated through the activation of pathways involved in hematopoiesis and immune cell proliferation .

3. Antioxidant Properties

This compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is essential for preventing cellular damage and may contribute to its therapeutic effects in various diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : this compound's affinity for serotonin receptors (specifically 5-HT4) enhances gastrointestinal motility.
  • Pathway Activation : It activates the ghrelin-neuropeptide Y pathway, promoting appetite and energy metabolism.
  • Cytokine Modulation : this compound influences cytokine production, which is crucial for immune response regulation.

Clinical Efficacy of Ninjin'yoeito

A clinical review highlighted the efficacy of NYT (which includes this compound) in treating various conditions such as anemia, cognitive dysfunction, and fatigue. The formulation's effectiveness was supported by both clinical and preclinical studies that demonstrated improvements in symptoms associated with these conditions .

  • Patient Demographics : Studies involved patients suffering from chronic fatigue syndrome and those undergoing cancer treatment.
  • Outcome Measures : Improvements were measured using standardized fatigue scales and laboratory tests assessing hematological parameters.

Adverse Effects

While this compound shows promise in therapeutic applications, it is essential to consider potential adverse effects. The most commonly reported side effects include gastrointestinal disturbances, occurring in approximately 3% of patients using formulations containing this compound .

Q & A

Basic Research Questions

Q. How can researchers formulate precise research questions for studying "Kinsei"?

  • Methodology :

  • Use the 4P framework (People, Problem, Plan, Phenomenon) to anchor questions in humanistic or applied contexts .
  • Ensure questions are resolvable, precise, and relevant to gaps in existing literature (e.g., "How does the molecular stability of this compound vary under extreme pH conditions?") .
    • Example :
Research Question ComponentApplication to "this compound"
Population (People)Researchers in material science
Problem Stability in acidic environments
Plan pH-controlled experiments
Phenomenon Structural degradation

Q. What methodologies are recommended for conducting a comprehensive literature review on "this compound"?

  • Methodology :

  • Use Google Scholar and IEEE Xplore with advanced filters (e.g., time range: 2018–2025, keywords: "this compound synthesis," "thermal properties") .
  • Leverage citation chaining: Review references from seminal papers to identify foundational studies .
    • Tools :
PlatformUse Case
Google Dataset SearchLocate experimental datasets
Mendeley DataAccess peer-reviewed data repositories

Q. How should experimental designs be structured to investigate "this compound"'s properties?

  • Methodology :

  • Follow the scientific process : Hypothesis → Methodology Design → Data Collection → Analysis .
  • Include controls (e.g., inert analogs) to isolate variables affecting this compound’s reactivity .
    • Example Workflow :
     Hypothesis: this compound exhibits photoluminescence under UV light.  
     Methodology:  
     1. Prepare this compound samples with varying purity levels.  
     2. Expose samples to UV light (λ = 365 nm).  
     3. Measure emission spectra using fluorometry.  

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to "this compound"?

  • Methodology :

  • Perform triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallography, NMR for molecular structure) .
  • Analyze confounding variables (e.g., impurities, measurement instrument calibration) and document them in error margins .
    • Case Study :
ContradictionResolution Strategy
Discrepancies in thermal conductivityReplicate experiments in controlled humidity

Q. What advanced search strategies optimize the discovery of datasets on "this compound"?

  • Methodology :

  • Use semantic search tools (e.g., Tab2Know ) to integrate tables and unstructured data from heterogeneous sources (e.g., patents, conference proceedings) .
  • Filter datasets by metadata (e.g., synthesis method, characterization technique) to ensure relevance .

Q. How to integrate heterogeneous data sources in "this compound" research?

  • Methodology :

  • Apply aggregation search to combine chemical databases (e.g., PubChem), academic repositories, and instrumentation logs .
  • Use contextualized search engines that prioritize domain-specific terminology (e.g., "solvothermal synthesis kinetics") .

Q. Key Recommendations

  • Avoid over-reliance on keyword-only searches ; use semantic and contextual filters to improve precision .
  • Prioritize reproducibility by documenting experimental protocols in granular detail (e.g., solvent ratios, temperature gradients) .

Properties

IUPAC Name

trimagnesium;dicarbonate;dihydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQWBPOEMYKKBY-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Mg3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12125-28-9
Record name Magnesium carbonate hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kinsei
Reactant of Route 3
Kinsei
Reactant of Route 4
Kinsei
CID 22177517
Kinsei
Dicyanomethyl carbonate
Kinsei

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